(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one
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Overview
Description
(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl and a phenyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one typically involves the aldol condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
(E)-3-(4-chlorophenyl)acrylic acid: Contains a similar chlorophenyl group but with a different backbone.
N’-[(E)-(4-chlorophenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide: Similar aromatic groups but with a different functional group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUPHNWMLWIYGY-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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